5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 3,4-dimethylphenoxy methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde typically involves the reaction of 3,4-dimethylphenol with furan-2-carbaldehyde in the presence of a suitable base. The reaction proceeds through the formation of an intermediate ether, which is then oxidized to yield the desired aldehyde compound. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring and the phenoxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as Friedel-Crafts acylation or alkylation.
Major Products Formed
Oxidation: 5-((3,4-Dimethylphenoxy)methyl)furan-2-carboxylic acid.
Reduction: 5-((3,4-Dimethylphenoxy)methyl)furan-2-methanol.
Substitution: Depending on the substituents introduced, various substituted furan derivatives.
Scientific Research Applications
5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the furan ring and phenoxy group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Similar structure but with a chlorine substituent instead of methyl groups.
5-((3,4-Dimethylphenoxy)methyl)furan-2-carboxylic acid: Oxidized form of the aldehyde compound.
5-((3,4-Dimethylphenoxy)methyl)furan-2-methanol: Reduced form of the aldehyde compound.
Uniqueness
5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 3,4-dimethylphenoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14O3 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-3-4-12(7-11(10)2)16-9-14-6-5-13(8-15)17-14/h3-8H,9H2,1-2H3 |
InChI Key |
NEWJUEDBXZPROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.